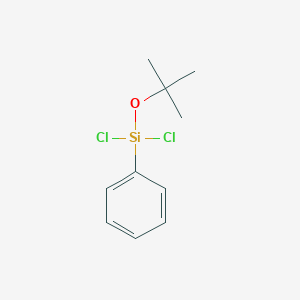

tert-Butoxy(dichloro)phenylsilane

Description

Properties

CAS No. |

17921-74-3 |

|---|---|

Molecular Formula |

C10H14Cl2OSi |

Molecular Weight |

249.21 g/mol |

IUPAC Name |

dichloro-[(2-methylpropan-2-yl)oxy]-phenylsilane |

InChI |

InChI=1S/C10H14Cl2OSi/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

GASFEZZCXBDCKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O[Si](C1=CC=CC=C1)(Cl)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Tert Butoxy Dichloro Phenylsilane

Nucleophilic Substitution Reactions at the Silicon Center

The reactivity of tert-butoxy(dichloro)phenylsilane is significantly influenced by the nature of the bonds to the central silicon atom. The presence of two silicon-chlorine (Si-Cl) bonds and one silicon-oxygen (Si-O) bond from the tert-butoxy (B1229062) group dictates its behavior in nucleophilic substitution reactions.

Chlorosilanes, as a class of compounds, are characterized by their reactive silicon-chlorine bonds. wikipedia.orgnoaa.gov Dichlorosilanes, which possess two such bonds, are versatile reagents in organosilicon chemistry. wikipedia.orglibretexts.org The Si-Cl bond is polarized, with the silicon atom bearing a partial positive charge and the chlorine atom a partial negative charge, making the silicon atom susceptible to attack by nucleophiles. khanacademy.org

These compounds readily react with water and other protic reagents, such as alcohols, to form siloxanes or alkoxysilanes, respectively, with the liberation of hydrogen chloride. wikipedia.orgwikipedia.org For instance, the hydrolysis of dimethyldichlorosilane leads to the formation of polydimethylsiloxane (B3030410) (PDMS), a widely used silicone polymer. wikipedia.org The reaction proceeds via nucleophilic attack of water on the silicon center, followed by the elimination of HCl. This reactivity is a general feature of chlorosilanes and is anticipated in this compound. noaa.gov

The reactivity of the Si-Cl bond allows for its conversion to other functional groups. For example, reduction with hydride reagents like lithium aluminum hydride can convert the Si-Cl bond to a Si-H bond. wikipedia.org Furthermore, reactions with Grignard reagents or organolithium compounds lead to the formation of new silicon-carbon bonds, a fundamental transformation in the synthesis of organosilicon compounds. wikipedia.org

The presence of the tert-butoxy group on the silicon center in this compound has a dual influence on its reactivity: it affects both the electrophilicity of the silicon atom and the steric accessibility of the reaction center.

Perhaps more significant is the steric hindrance imposed by the bulky tert-butyl group. acs.orgwikipedia.org This steric bulk can hinder the approach of nucleophiles to the silicon center, thereby modulating the reactivity of the remaining Si-Cl bonds. researchgate.net The degree of this steric effect can influence the selectivity of reactions, potentially allowing for the sequential substitution of the chlorine atoms. In some cases, the bulky substituent can lead to the formation of specific conformations or isomers. rsc.org For example, in certain cyclic systems, a bulky tert-butyl group can favor an axial position due to complex steric and electronic interactions. rsc.org

A comparison between alkoxysilanes and chlorosilanes reveals significant differences in their reactivity, primarily stemming from the nature of the silicon-oxygen versus the silicon-chlorine bond. gelest.comdocumentsdelivered.com

Chlorosilanes are generally more reactive towards nucleophiles than alkoxysilanes. noaa.govgelest.com The Si-Cl bond is a better leaving group than an alkoxy group (OR). The hydrolysis of chlorosilanes is typically rapid and exothermic, often fuming in moist air due to the production of hydrogen chloride. noaa.govwikipedia.org In contrast, the hydrolysis of alkoxysilanes is generally slower and can be controlled by pH. gelest.comnih.gov The hydrolysis of alkoxysilanes can be catalyzed by both acids and bases. gelest.com

The byproducts of these reactions also differ significantly. The hydrolysis of chlorosilanes produces corrosive hydrogen chloride, whereas the hydrolysis of alkoxysilanes yields the corresponding alcohol, which is generally less hazardous. gelest.com This difference in byproduct formation is a key consideration in the practical application of these compounds.

Table 1: Comparison of Reactivity between Chlorosilanes and Alkoxysilanes

| Feature | Chlorosilanes | Alkoxysilanes |

| Reactivity towards Nucleophiles | High | Moderate to Low |

| Leaving Group Ability | Excellent (Cl⁻) | Poor (OR⁻) |

| Hydrolysis Rate | Rapid, often vigorous | Slower, pH-dependent |

| Hydrolysis Byproduct | Hydrogen Chloride (HCl) | Alcohol (ROH) |

| Steric Influence of Substituent | Less pronounced | Significant with bulky groups |

Reactions Involving the tert-Butoxy Moiety

The tert-butoxy group in this compound is not merely a passive substituent; it can actively participate in chemical transformations, serving as a protecting group or influencing reactions through its deprotonated form, the tert-butoxide anion.

In the context of multi-step organic and organosilicon synthesis, the tert-butoxy group can function as a protecting group for the silicon center. organic-chemistry.orgpearson.com By converting a reactive Si-OH (silanol) or Si-Cl group to a less reactive Si-O-tBu group, other functional groups in the molecule can be manipulated without undesired side reactions at the silicon center.

The stability of the tert-butyl ether linkage under various conditions makes it a suitable protecting group. organic-chemistry.orgorganic-chemistry.org It is generally stable to a range of reagents that might cleave other types of silyl (B83357) ethers. The introduction of a tert-butoxy group can be achieved by reacting a chlorosilane with tert-butanol (B103910). The removal (deprotection) of the tert-butoxy group can often be accomplished under acidic conditions, regenerating the silanol (B1196071) or allowing for subsequent functionalization at that position. organic-chemistry.org

The use of bulky silyl ethers, including those derived from tert-butanol, is a common strategy to protect alcohols during synthesis. khanacademy.org The principles of protection and deprotection are transferable to the context of organosilicon chemistry, where the tert-butoxy group can mask the reactivity of a silicon center.

The tert-butoxy group itself can be the source of a highly reactive species, the tert-butoxide anion (t-BuO⁻), in the presence of a strong base. More commonly, external bases like potassium tert-butoxide (KOt-Bu) are used in conjunction with organosilanes to effect a variety of transformations. nih.govnih.gov

Potassium tert-butoxide is a strong, non-nucleophilic base that can deprotonate a wide range of substrates. nih.govcaltech.edu In the presence of hydrosilanes, the combination of KOt-Bu can generate highly reactive intermediates, including silyl radicals and silanates, which can participate in a diverse array of chemical reactions. nih.govacs.org These reactions include the silylation of C-H bonds, reductive cleavage of various bonds, and hydrosilylation reactions. acs.org

While this compound does not possess a Si-H bond for direct activation in this manner, the principles of base-mediated reactivity are still relevant. For instance, a strong base could potentially promote elimination reactions or facilitate the formation of hypervalent silicon species. The tert-butoxide anion itself can act as a nucleophile or a catalyst in certain reactions. nih.govprinceton.edu For example, it has been shown to be the base of choice for the nucleophilic activation of certain silanes in reactions with heterocyclic N-oxides. nih.gov The unique reactivity of potassium tert-butoxide, which is not always replicated by other alkali metal butoxides, is often attributed to the nature of the potassium cation and its ability to stabilize key intermediates through interactions such as cation-π interactions. nih.govcaltech.edu

Radical Reactions Involving tert-Butoxyl Radicals

The tert-butoxy group within this compound can be a source of the highly reactive tert-butoxyl radical (t-BuO•) upon initiation, typically through photolysis or thermolysis. Once formed, this electrophilic radical has two primary competing reaction pathways: hydrogen atom abstraction (HAT) and β-scission. rsc.org

Hydrogen Atom Abstraction (HAT): The tert-butoxyl radical can abstract a hydrogen atom from a suitable donor molecule (R-H) to form tert-butanol and a new radical (R•). The rate of this reaction is dependent on the bond dissociation energy of the R-H bond. wikipedia.org

β-Scission: Alternatively, the tert-butoxyl radical can undergo unimolecular fragmentation, cleaving a carbon-carbon bond to produce a methyl radical (•CH₃) and an acetone (B3395972) molecule. openstax.org

In the context of reactions involving this compound, if a t-BuO• radical is generated, its subsequent reactions will be influenced by the surrounding environment. In the absence of a good hydrogen donor, β-scission may be favored. Research has shown that the presence of an iron catalyst can significantly lower the activation energy for this β-methyl scission, making it a facile process even at lower temperatures. openstax.org The generated methyl radicals can then participate in further reactions, such as homolytic aromatic substitution on the phenyl ring of another silane (B1218182) molecule.

The generation of silyl radicals can also be achieved through the interaction of a silane with a photogenerated tert-butoxyl radical, which abstracts a hydrogen atom from a hydrosilane to leave a silyl radical.

Transformations of the Phenyl Substituent and Related Reactions

Aromatic Transformations and Functionalization

The phenyl group attached to the silicon atom can undergo electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. wikipedia.org However, the substituent already on the ring—in this case, the -SiCl₂(OtBu) group—profoundly influences the reaction's rate and regioselectivity (the orientation of substitution). organicchemistrytutor.com

Substituents are broadly classified as activating or deactivating and as ortho/para-directing or meta-directing. libretexts.orglibretexts.org

Reactivity: The -SiCl₂(OtBu) group is considered a deactivating group. The high electronegativity of the two chlorine atoms and the oxygen atom withdraws electron density from the phenyl ring via the inductive effect. This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. youtube.com

Directing Effects: The orientation of substitution is more complex.

Inductive Effect: As a deactivating group, one would typically predict meta-direction. The electron withdrawal destabilizes the cationic intermediates (sigma complexes) formed during ortho and para attack more than the intermediate for meta attack. libretexts.org

Ipso Substitution: Silyl groups are known to be susceptible to ipso attack, where the electrophile directly displaces the silyl group from the ring. wikipedia.org This pathway is a synthetically useful method for introducing other functional groups at the position formerly occupied by silicon.

Resonance and Hyperconjugation: While halogens are deactivating by induction, they are ortho/para directors because their lone pairs can donate electron density through resonance, stabilizing the ortho and para intermediates. organicchemistrytutor.com Silicon, being in the same group as carbon, can stabilize a positive charge on a β-carbon atom through hyperconjugation (the beta-silicon effect). This effect would preferentially stabilize the transition state leading to the para product.

For typical EAS reactions such as nitration or halogenation, a mixture of products would be expected, with the meta and para isomers likely predominating over the ortho product due to steric hindrance from the bulky silyl group. organicchemistrytutor.comresearchgate.netnih.gov

| Substituent Type | Examples | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Strongly Activating | -NH₂, -OH, -OR | Strongly Activating | Ortho, Para |

| Activating | -R (Alkyl) | Activating | Ortho, Para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| Deactivating | -C(O)R, -CO₂H, -SO₃H | Deactivating | Meta |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃ | Strongly Deactivating | Meta |

Radical Substitution Mechanisms on Phenylsilanes

Beyond electrophilic substitution, the phenyl ring of a phenylsilane (B129415) can also undergo Homolytic Aromatic Substitution (HAS). dtic.mil This class of reactions involves the addition of a radical species to the aromatic ring, followed by a step that restores aromaticity. wikipedia.org

The general mechanism proceeds as follows:

Initiation: A radical (R•) is generated from a suitable initiator.

Propagation:

The radical R• adds to the phenyl ring of the silane, forming a resonance-stabilized cyclohexadienyl radical intermediate.

This intermediate rearomatizes by losing an atom or group, most commonly a hydrogen atom, which is abstracted by another radical or molecule in the reaction mixture. This step regenerates a radical, continuing the chain reaction. acs.org

Termination: Two radicals combine to form a non-radical product.

This pathway provides an alternative to traditional ionic substitution for functionalizing the aryl group. For example, a phenyl radical, generated from a precursor like phenylhydrazine, can add to an unactivated arene (like the phenyl ring of the silane) in a process known as Base-Promoted Homolytic Aromatic Substitution (BHAS). acs.org In this variant, a base assists in the final rearomatization step. acs.org

Silicon-Centric Reaction Pathways

Silylene Elimination and Related Chemistry

Silylenes are the silicon analogues of carbenes—neutral, divalent silicon species (R₂Si:). While they are key intermediates in some areas of silicon chemistry, the direct thermal or photochemical elimination of a silylene from a stable, monomeric, tetra-coordinate silane like this compound is not a favorable or commonly observed reaction. The thermal decomposition of related compounds like diphenylsilane (B1312307) and triphenylsilane (B1312308) primarily leads to bond redistribution and condensation products rather than silylene elimination.

Silylene generation typically requires more specialized precursors and conditions, such as:

Thermolysis or Photolysis of Polysilanes: High temperatures or UV light can induce the extrusion of silylenes from the silicon backbone of polysilanes.

Reductive Dehalogenation: The reaction of dihalosilanes with alkali metals can generate silylenes.

Retro-cycloaddition Reactions: Certain silicon-containing small rings can fragment upon heating to release a silylene.

Therefore, while silylene chemistry is a rich field, it is not a primary reaction pathway expected for this compound under typical laboratory conditions.

Silicon-Silicon Bond Formation and Cleavage

The formation and cleavage of silicon-silicon (Si-Si) bonds are fundamental processes in organosilicon chemistry, enabling the synthesis of oligosilanes and polysilanes with unique electronic and photophysical properties. For this compound, its bifunctional nature, possessing two reactive Si-Cl bonds, makes it a key monomer for the construction of silicon-based polymers.

Silicon-Silicon Bond Formation:

The primary method for forming Si-Si bonds from dichlorosilane (B8785471) precursors like this compound is the Wurtz-type reductive coupling. This reaction typically involves the use of an alkali metal, such as sodium, to dehalogenate the chlorosilane and promote the formation of a new Si-Si bond. byjus.comwikipedia.org The general transformation for the polymerization of a dichlorosilane can be represented as:

n R'R''SiCl₂ + 2n Na → (R'R''Si)n + 2n NaCl byjus.com

In the case of this compound, the reaction would proceed to form a polysilane with a backbone of repeating phenyl(tert-butoxy)silylene units. The bulky tert-butoxy group and the phenyl group significantly influence the properties of the resulting polymer, including its solubility and conformational characteristics.

The mechanism of the Wurtz coupling is complex and can proceed through either a radical-based pathway or an organoalkali pathway involving the formation of a silyl anion intermediate. byjus.combyjus.com

Radical Mechanism: An electron transfer from the sodium metal to the dichlorosilane can generate a silyl radical. Two such radicals can then couple to form the Si-Si bond.

Organoalkali Mechanism: The reaction may proceed via the formation of a sodium silyl intermediate (R'R''Si(Cl)Na), which then acts as a nucleophile, attacking another molecule of the dichlorosilane in an Sₙ2-type reaction to form the Si-Si bond. quimicaorganica.org

The reaction conditions, such as solvent and temperature, can influence the reaction pathway and the molecular weight distribution of the resulting polysilane.

A study on the closely related tert-butoxychloromethylphenylsilane has shown its synthesis and reactivity with various nucleophiles. researchgate.net While this study did not focus on Si-Si bond formation, it highlights the stability and reactivity of the Si-Cl bond in the presence of a tert-butoxy group, which is a prerequisite for successful Wurtz coupling.

| Reactant | Reagent | Product | Reaction Type | Reference |

| Dichloromethylphenylsilane | tert-Butanol | tert-Butoxychloromethylphenylsilane | Nucleophilic Substitution | researchgate.net |

| This compound | Sodium | Poly(phenyl-tert-butoxysilylene) | Wurtz Coupling | byjus.com |

Silicon-Silicon Bond Cleavage:

The cleavage of Si-Si bonds is an important reaction, often utilized in the functionalization of oligosilanes or for the degradation of polysilanes. The Si-Si bond is generally stable but can be cleaved under specific conditions, such as by strong nucleophiles, electrophiles, or upon photolysis.

In phenyl-substituted polysilanes, the Si-Si bond can be susceptible to cleavage. For instance, studies on hexaphenyldisilane (B72473) have demonstrated its cleavage under various conditions. acs.org While no specific studies on the cleavage of polysilanes derived from this compound were found, analogies can be drawn from related structures. The presence of the electron-withdrawing phenyl group and the sterically demanding tert-butoxy group can influence the reactivity of the Si-Si bond.

For example, enzymatic cleavage of silicon-carbon bonds has been a subject of recent research, and while not directly Si-Si bond cleavage, it points to the growing interest in the controlled degradation of organosilicon compounds. nih.gov

Stereochemical Considerations in Reactions of Chiral Silanes

When a silicon atom is bonded to four different substituents, it becomes a stereogenic center, and the molecule is chiral. The reactions of such chiral silanes are of significant interest in asymmetric synthesis and for understanding reaction mechanisms at silicon centers.

While this compound itself is achiral, it can be a precursor to chiral silanes. For instance, the sequential substitution of the two chlorine atoms with two different nucleophiles would generate a chiral silicon center. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism and the nature of the attacking nucleophile and leaving group.

Reactions at a stereogenic silicon center can proceed with either retention or inversion of configuration. The stereochemical course is often influenced by the formation of pentacoordinate intermediates or transition states.

A recent study on the enantioconvergent construction of stereogenic silicon centers through the dynamic kinetic silyletherification of racemic chlorosilanes highlights the principles of stereocontrol in silane chemistry. nih.gov In these reactions, a chiral catalyst is used to control the approach of a nucleophile to the racemic silane, leading to the preferential formation of one diastereomer. The steric bulk of substituents on the silicon atom plays a crucial role in the diastereoselectivity. The bulky tert-butyl group, for example, directs the incoming nucleophile to the opposite face of the silicon center to minimize steric hindrance. nih.gov

In the context of a hypothetical chiral silane derived from this compound, for example, (R)-tert-butoxy(chloro)(methyl)phenylsilane, its reaction with a nucleophile (Nu⁻) could lead to either retention or inversion of configuration:

Retention: If the nucleophile first coordinates to the silicon center and the leaving group departs from the same face, the stereochemistry is retained.

Inversion: If the reaction proceeds via a classic Sₙ2-type mechanism with backside attack of the nucleophile, inversion of configuration at the silicon center will be observed.

The reactions of chiral alkoxy-substituted α-silylallyl carbanions with aldehydes have been shown to proceed with a diastereomeric excess of 8–69%, depending on the chiral substituents on the silicon, the aldehyde, and the base used. rsc.org This demonstrates that alkoxy groups can influence the stereochemical outcome of reactions at a nearby reactive center.

The general principle that the formation of a new chirality center from achiral reactants without a chiral influence leads to a racemic mixture also applies to silicon chemistry. libretexts.org Therefore, any reaction of this compound that generates a chiral silicon center without the use of a chiral auxiliary or catalyst would be expected to produce a racemic mixture of the enantiomers.

| Reactant Type | Reaction Type | Stereochemical Outcome | Key Influencing Factors | Reference |

| Racemic Chiral Chlorosilane | Dynamic Kinetic Silyletherification | Enantioconvergent (High dr) | Chiral catalyst, Steric bulk of substituents | nih.gov |

| Chiral Alkoxy-substituted α-silylallyl carbanion | Reaction with Aldehyde | Diastereoselective (8-69% de) | Chiral substituents on Si, Aldehyde, Base | rsc.org |

| Achiral Silane | Reaction creating a stereocenter (no chiral influence) | Racemic mixture | Statistical probability | libretexts.org |

Applications in Advanced Organic and Materials Synthesis Research

Reagent in Complex Organic Structure Construction

In the realm of organic synthesis, dichlorosilanes are pivotal reagents for creating diverse silicon-containing molecules. The specific combination of substituents in tert-butoxy(dichloro)phenylsilane offers a refined level of control in these transformations.

The primary application of this compound is as an intermediate for producing more complex, functionalized organosilanes and siloxanes. The two silicon-chlorine (Si-Cl) bonds are susceptible to nucleophilic attack, providing a direct pathway for introducing new functionalities.

For instance, reacting this compound with various alcohols (R-OH) in the presence of a base leads to the stepwise or double substitution of the chlorine atoms, yielding polyfunctional silanes of the general structure PhSi(OtBu)(OR)₂. researchgate.net This method allows for the creation of a library of silanes with tailored properties determined by the 'R' group. A related compound, tert-butoxychloromethylphenylsilane, readily reacts with substituted ethanols to form corresponding polyfunctional silanes. researchgate.net The reactivity of the Si-Cl bonds is central to this utility, enabling the construction of precisely defined molecular architectures.

Table 1: Representative Reactions for Functionalized Silane (B1218182) Synthesis

| Reactant | Reagent | Product Structure | Application Area |

|---|---|---|---|

| This compound | 2 eq. of Ethanol (EtOH) | PhSi(OtBu)(OEt)₂ | Precursor for sol-gel processes |

| This compound | 1 eq. of Allyl alcohol | PhSi(OtBu)(Cl)(OCH₂CH=CH₂) | Intermediate for cross-linkable polymers |

This table presents inferred reactions based on the known reactivity of dichlorosilanes.

While the direct participation of this compound in cross-coupling reactions is not extensively documented, the broader class of organosilanes is fundamental to several important C-C bond-forming reactions, most notably the Hiyama coupling. fishersci.calookchem.com In these palladium-catalyzed reactions, an organosilicon compound couples with an organic halide. nih.govwiley-vch.de

Typically, organosilanes used in Hiyama coupling have Si-C or Si-H bonds that are activated for transmetalation to the palladium center. The Si-Cl bonds of this compound are not directly involved in the key transmetalation step. However, it could serve as a precursor to a reactive organosilane. For example, one of the chloro groups could be substituted with an aryl or vinyl group via a Grignard or organolithium reagent. The resulting product, a functionalized alkoxysilane, could then potentially participate in a Hiyama or Hiyama-Denmark coupling reaction. The steric bulk of the tert-butoxy (B1229062) group and the electronic influence of the phenyl group would play a significant role in modulating the reactivity of such a derived reagent. nih.gov

Silyl (B83357) esters are versatile, metastable intermediates in organic synthesis, known for their unique reactivity profiles that can be modulated by the substituents on the silicon atom. nih.gov Dichlorosilanes like this compound can react with carboxylic acids (RCOOH) to form silyl ester intermediates in situ. These intermediates can then be activated for further transformations, such as amidation or esterification.

The reaction of this compound with a carboxylic acid would proceed via the nucleophilic attack of the carboxylate oxygen on the silicon atom, displacing the chloride ions. The resulting silyl ester is more reactive than the parent carboxylic acid, facilitating subsequent reactions with weak nucleophiles like amines to form amides under mild conditions. The bulky tert-butoxy and phenyl groups would influence the stability and reactivity of these silyl ester intermediates. fishersci.ca

Precursor for Silicone Polymers and Coatings

The ability of silanes to form stable siloxane (Si-O-Si) networks is the foundation of silicone polymer chemistry. The two reactive chloro groups on this compound make it a suitable precursor for creating specialized silicone materials.

Hydrolysis of the Si-Cl bonds in this compound initiates a condensation process. When exposed to water, the chloro groups are converted to silanol (B1196071) groups (Si-OH), which are highly unstable and rapidly condense with each other to form a stable Si-O-Si linkage, releasing HCl as a byproduct.

Because this compound has two reactive sites, its controlled hydrolysis can lead to the formation of linear or cyclic polysiloxane chains. The polymer backbone would consist of repeating [–Si(Ph)(OtBu)–O–] units. The phenyl and tert-butoxy groups remain as pendant groups along the polymer chain, imparting specific properties such as thermal stability and hydrophobicity. These pendant groups prevent the extensive cross-linking that would occur with a precursor like phenyltrichlorosilane (B1630512), allowing for the formation of fluids, elastomers, or resins rather than rigid, brittle glasses. Phenyl-functional silanes are known to improve the performance of materials at high temperatures. cfmats.com

Silane coupling agents are crucial for enhancing the performance of composite materials by promoting adhesion between inorganic fillers (like glass or silica) and organic polymer matrices. nih.govrsc.org These agents have a dual-function structure, represented generally as Y-R-Si-X₃, where 'X' is a hydrolyzable group and 'Y' is an organofunctional group compatible with the polymer matrix.

This compound fits this model.

Hydrolyzable Groups: The two chloro groups are readily hydrolyzed to form silanols (Si-OH). These silanols can then form strong, covalent Si-O-Si bonds with the hydroxyl groups present on the surface of inorganic fillers.

Organofunctional Group: The phenyl group provides hydrophobicity and organophilicity, making it compatible with aromatic-based polymer matrices like epoxies or phenolics.

When used as a coupling agent, the silane is first applied to the inorganic filler. The chloro groups hydrolyze and bond to the filler surface. The polymer matrix is then introduced, and the pendant phenyl groups on the silane intermingle with the polymer chains, improving adhesion and stress transfer across the interface. This leads to composite materials with enhanced mechanical strength, moisture resistance, and thermal stability. chemimpex.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenyltrichlorosilane |

| tert-Butanol (B103910) |

| tert-Butoxychloromethylphenylsilane |

| Ethanol |

| Allyl alcohol |

| 2-Aminoethanol |

| Carboxylic acid |

| Epoxies |

Surface Modification Methodologies

Organosilanes are fundamental to the chemical modification of surfaces, particularly for inorganic substrates rich in hydroxyl groups, such as silica (B1680970) and various metal oxides. The process involves the formation of a stable, covalent siloxane bond (Si-O-Substrate) between the silane and the surface. Dichlorosilanes like this compound are effective agents for this purpose, enabling significant alterations to the surface's chemical and physical properties.

The modification mechanism begins with the reaction of the Si-Cl bonds with the surface hydroxyl (-OH) groups. This reaction forms a covalent linkage and releases hydrogen chloride as a byproduct. The bifunctional nature of the dichlorosilane (B8785471) allows it to potentially bind to two adjacent surface hydroxyl groups, creating a durable and cross-linked layer on the substrate.

A primary application of surface modification with this compound is to increase the hydrophobicity, or water repellency, of a material. researchgate.net Once the silane is anchored to the surface, its non-polar organic substituents—the bulky tert-butyl group and the aromatic phenyl group—are oriented away from the substrate. gelest.com These groups form a new outermost layer with low surface energy, which prevents water from wetting the surface.

The presence of alkyl and phenyl groups is known to help modulate the hydrophobicity of silica films. researchgate.net This effect is critical in various applications, such as the creation of self-cleaning surfaces, moisture-resistant coatings on electronics, and modifying the stationary phase in chromatography. Studies on similar organosilanes have demonstrated that such functionalization can dramatically increase the water contact angle, a key measure of hydrophobicity. researchgate.netaps.org The use of benzyltrichlorosilane, a structurally related compound, has been shown to be highly effective in rendering particles hydrophobic. researchgate.net

Contributions to Protecting Group Chemistry Beyond Basic Utility

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.org Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and removal. tcichemicals.com The group derived from this compound offers stability and selectivity that go beyond the routine utility of more common silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or even tert-butyldimethylsilyl chloride (TBDMSCl). fishersci.ca

The exceptional utility of this reagent stems from the high steric bulk provided by the combination of the tert-butoxy and phenyl substituents. This steric hindrance makes the resulting silyl ether significantly more stable to a range of reaction conditions, particularly acidic hydrolysis, compared to less hindered silyl ethers. fishersci.ca This enhanced stability allows for chemical transformations to be performed on other parts of the molecule under conditions that would inadvertently cleave simpler protecting groups. organic-chemistry.org

This stability is a key advantage in the synthesis of complex natural products. fishersci.ca Furthermore, the steric bulk allows for high regioselectivity. For instance, it can selectively protect a less sterically hindered primary alcohol in the presence of more hindered secondary or tertiary alcohols. fishersci.ca In a more advanced application, bulky di-tert-butylchlorosilane (B1588140) has been used for the one-pot silylation of the internal hydroxy group of a 1,2-alkanediol, a transformation that runs counter to typical steric-approach control and highlights the unique reactivity that can be achieved with such reagents. tudublin.ie

Table 1: Comparative Stability of Common Silyl Ether Protecting Groups

| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis |

|---|---|---|

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

(Data sourced and adapted from literature, with TBDPS shown as a close proxy for the stability of the group derived from this compound). fishersci.ca

Synthetic Applications in Specialized Areas (e.g., Pharmaceutical and Agrochemical Intermediates)

The robustness and selectivity of bulky silyl protecting groups make them indispensable in the synthesis of high-value, structurally complex molecules such as active pharmaceutical ingredients (APIs) and advanced agrochemicals. nbinno.com While specific documented syntheses employing this compound are proprietary or less common in public literature, the well-established applications of its close analog, tert-butyl(chloro)diphenylsilane (TBDPSCl), provide a clear indication of its utility.

These protecting groups are critical in the synthesis of pharmaceutical intermediates, particularly in nucleoside and carbohydrate chemistry, where molecules possess multiple hydroxyl groups with similar reactivity. nbinno.com The ability to selectively protect one hydroxyl group while leaving others free for reaction is paramount. For example, the total synthesis of complex anticancer drugs or antibiotics often involves many steps where a robust silyl ether protects a key alcohol through various oxidative, reductive, or coupling reactions. beilstein-journals.org

The synthesis of optically active tertiary alcohols, which are important chiral building blocks for many modern pharmaceuticals, is a significant challenge in organic chemistry. sumitomo-chem.co.jp The successful construction of these motifs often relies on carefully planned protecting group strategies to manage the reactivity of nearby functional groups. The stability offered by a tert-butoxy-phenyl-silyl ether would be highly advantageous in such demanding synthetic routes. Similarly, in the agrochemical industry, the synthesis of potent and selective herbicides or fungicides often requires the assembly of complex molecular architectures where such advanced protecting groups are necessary. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl(chloro)diphenylsilane |

| Benzyltrichlorosilane |

| Hydrogen chloride |

| Sunitinib |

| Atorvastatin |

| Trimethylsilyl chloride |

| tert-Butyldimethylsilyl chloride |

Theoretical, Computational, and Advanced Structural Studies

Density Functional Theory (DFT) and Quantum Chemical Calculations for Reaction Mechanisms

Density Functional Theory (DFT) and other quantum chemical calculations have become indispensable tools for elucidating the complex reaction mechanisms involving organosilanes. These computational approaches allow for the detailed examination of reaction pathways that may be difficult to study experimentally.

Probing Radical versus Ionic Pathways

Computational studies, often employing DFT, are crucial in distinguishing between radical and ionic reaction pathways. For instance, in the context of C-H bond silylation catalyzed by potassium tert-butoxide, DFT calculations can help to determine the feasibility of different mechanistic proposals. caltech.edu By calculating the free energy profiles of both ionic and neutral heterolytic mechanisms, researchers can identify the more likely pathway. caltech.edu The investigation into the dissociation of species like (KOtBu)4 into ions, a process that can be modeled using DFT, is central to understanding whether an ionic mechanism is viable. caltech.edu Furthermore, the effect of substituents on the reaction rate and yield can be rationalized through these calculations, providing evidence for a particular mechanism, such as a rate-determining deprotonation step. caltech.edu

Elucidating Transition States and Intermediates

DFT calculations are instrumental in identifying and characterizing the transition states and intermediates that occur along a reaction coordinate. This provides a step-by-step understanding of how reactants are converted into products. For example, in the study of cycloaddition reactions, DFT can model the transition states for both stepwise radical-mediated and concerted pathways, with the calculated energy barriers indicating the preferred mechanism. mdpi.com These calculations can also shed light on the formation of key intermediates, such as pentacoordinate silicon species, and the subsequent heterolysis of bonds. caltech.edu The ability to model these transient species offers a level of detail that is often inaccessible through experimental methods alone.

Investigation of Substituent Effects on Reactivity and Selectivity

The electronic and steric effects of substituents play a critical role in determining the reactivity and selectivity of organosilicon compounds. The tert-butoxy (B1229062) group, being sterically demanding, significantly influences the chemical behavior of the silicon center. researchgate.net Similarly, aryl groups attached to the silicon atom can modulate its reactivity through inductive and resonance effects. researchgate.net

In reactions such as the silylation of aromatic heterocycles, the nature of the substituents on both the heteroarene and the silane (B1218182) affects the reaction efficiency. caltech.edu For instance, electron-donating groups on the heteroarene can decrease the reaction rate by making the C-H bond less acidic and thus harder to deprotonate. caltech.edu Conversely, the electronic properties of substituents on the hydrosilane can influence the ease of hydride elimination. caltech.edu

Structure-Reactivity Relationship Analysis in Organosilicon Systems

Understanding the relationship between the molecular structure of an organosilicon compound and its reactivity is fundamental to designing new reagents and catalysts. The tetrahedral coordination around the silicon atom in compounds like tert-butoxytriphenylsilane is a key structural feature. researchgate.net The bond angles and lengths, such as the C-O-Si angle and the O-Si distance, provide insights into the steric and electronic environment of the silicon center. researchgate.net

Systematic variations of substituents on the silicon atom allow for a detailed analysis of structure-reactivity relationships. researchgate.net By comparing the reactivity of a series of silanes with different aryl or alkoxy groups, researchers can correlate specific structural parameters with observed chemical behavior. researchgate.net

Advanced Structural Characterization Methodologies for Intermolecular Interactions

Advanced analytical techniques are essential for fully characterizing the three-dimensional structure and intermolecular interactions of organosilicon compounds in the solid state.

X-ray Diffraction Studies for Crystal Packing

Furthermore, these studies elucidate the nature of intermolecular interactions that govern the crystal packing. researchgate.net In the absence of strong hydrogen bonding groups, weaker interactions such as π-π stacking and van der Waals forces can play a significant role in the solid-state structure. researchgate.netresearchgate.net The analysis of crystal packing provides valuable information on how molecules interact with each other, which can have implications for the material's physical properties. ipinnovative.commdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis and 2D fingerprint plots for the compound tert-Butoxy(dichloro)phenylsilane. This analytical technique requires crystallographic information file (CIF) data from single-crystal X-ray diffraction experiments, which appears to be unavailable in the public domain for this specific molecule.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The key outputs of this analysis include:

d_norm surfaces: These surfaces are colored to highlight intermolecular contacts that are shorter or longer than the van der Waals radii of the interacting atoms. Red spots typically indicate shorter contacts, such as hydrogen bonds, while blue regions represent longer contacts.

2D Fingerprint Plots: These plots provide a two-dimensional summary of all the intermolecular interactions in the crystal. They plot the distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on this plot provide a "fingerprint" of the intermolecular interactions, and the data can be decomposed to show the percentage contribution of different types of contacts (e.g., H···H, C-H···π, halogen bonding).

Without the foundational crystallographic data for this compound, it is not possible to generate these surfaces and plots or to provide a quantitative breakdown of its intermolecular interactions. Such an analysis would be crucial for understanding the packing of molecules in the solid state and the nature of the forces that govern its crystal structure. The presence of a bulky tert-butoxy group, a phenyl ring, and two chlorine atoms suggests that a variety of interactions, including van der Waals forces, potential C-H···π interactions, and halogen-related contacts, would likely play a significant role in its crystal packing. However, without experimental data and a specific study, a detailed and accurate discussion remains speculative.

Should a crystallographic study of this compound be published in the future, a complete Hirshfeld surface analysis could be performed to provide detailed insights into its solid-state structure and intermolecular interactions.

Future Research Directions and Emerging Trends in the Application of Tert Butoxy Dichloro Phenylsilane

The field of organosilicon chemistry is continuously evolving, driven by the demand for novel materials and more efficient synthetic methodologies. researchgate.net Tert-Butoxy(dichloro)phenylsilane, as a bifunctional reagent, is positioned at the forefront of several emerging research trends. Future investigations are expected to focus on enhancing its synthetic utility, expanding its applications in materials science, and gaining a more profound understanding of its chemical behavior.

Q & A

Q. What are the recommended methods for synthesizing tert-Butoxy(dichloro)phenylsilane in a laboratory setting?

this compound can be synthesized via nucleophilic substitution or silane chlorination. A typical approach involves reacting tert-butanol with dichlorophenylsilane under anhydrous conditions. For example, in chlorination reactions, sulfuryl chloride (SO₂Cl₂) is often used to introduce chlorine atoms, though side products like dichloro sulfides may form, requiring purification via fractional distillation or column chromatography . Solvents such as acetonitrile or tetrahydrofuran (THF) are preferred for their inertness, with catalysts like bis(dichloro(η⁶-p-cymene)ruthenium) improving reaction efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR are critical for confirming molecular structure. For instance, tert-butyl groups exhibit distinct singlet peaks in ¹H NMR (δ ~1.2 ppm) .

- GC-MS : Gas chromatography-mass spectrometry identifies volatile impurities, particularly chlorinated byproducts .

- Elemental Analysis : Quantifies silicon and chlorine content to validate stoichiometry .

- FT-IR : Peaks at 800–850 cm⁻¹ (Si-Cl stretching) and 1100–1250 cm⁻¹ (Si-O-C tert-butoxy) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to the compound’s reactivity with moisture, which releases HCl .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in siloxane polymerization?

Density Functional Theory (DFT) simulations model the hydrolysis-condensation mechanism. For example, the tert-butoxy group’s steric bulk slows hydrolysis compared to smaller alkoxy substituents, favoring controlled polymerization. Transition state analysis (e.g., using Gaussian 16) can quantify activation energies for Si-O bond cleavage .

Q. What experimental strategies resolve contradictions in reported catalytic activity of phenylsilane derivatives?

Conflicting data often arise from varying reaction conditions (e.g., solvent polarity, temperature). A systematic approach includes:

- Control Experiments : Compare this compound’s performance with analogous silanes (e.g., phenylsilane, tert-butyldimethylchlorosilane) under identical conditions .

- Kinetic Profiling : Use in-situ ²⁹Si NMR to monitor reaction intermediates and identify rate-limiting steps .

- Isolation of Byproducts : Chromatographically separate side products (e.g., dichloro sulfides) and analyze via X-ray crystallography to clarify competing pathways .

Q. How does the tert-butoxy group influence regioselectivity in hydrosilylation reactions?

The tert-butoxy group’s electron-withdrawing effect stabilizes partial positive charges on silicon, directing nucleophilic attack to specific positions. For example, in hydrosilylation of α,β-unsaturated ketones, this compound favors β-addition due to enhanced electrophilicity at the β-carbon. This is validated by deuterium-labeling studies and Hammett plots correlating substituent effects with regioselectivity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.